(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate
Overview
Description
Scientific Research Applications
Biotransformation and Derivative Formation
(9H-Fluoren-9-yl)methyl 4-hydroxybenzylcarbamate and its derivatives exhibit significant potential in pharmacological applications. A study has explored the ability of biphenyl-utilizing bacteria to produce hydroxylated 9H-carbazole metabolites, which are structurally related to 9H-fluoren-9-yl compounds. These bacteria primarily transform 9H-fluorene into 9H-fluoren-9-ol and fluoren-9-one, demonstrating the versatility of these compounds in generating pharmacologically relevant derivatives (Waldau, Methling, Mikolasch, & Schauer, 2009).
UV Properties and Synthesis
A study on the synthesis of new fluorene Schiff base compounds, including derivatives of 9H-fluoren-9-yl, revealed insights into their ultraviolet absorption properties. The research showed how different solvents and molecular structures affect their absorption spectra, indicating potential applications in fields that require specific UV characteristics (W. Wen-zhong, 2011).
Fluorescence Sensing and Environmental Applications
Carbazole and fluorene derivatives, including 9H-fluoren-9-yl compounds, have been synthesized for use as fluorescent chemosensors. These materials show promise in environmental protection, biosensing, and detecting toxins in food. Their excellent fluorescence properties make them suitable for both solution and gas phase detection (Qian, Zhang, Liu, & Xia, 2019).
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the derivatization of amines for high-performance liquid chromatography (hplc) and fluorescent detection .
Mode of Action
The compound interacts with its targets through a process known as derivatization. In this process, the compound forms a derivative with the target molecule, which can then be detected using HPLC and fluorescent detection
Action Environment
It is generally recommended to avoid dust formation and breathing vapors, mist, or gas when handling similar compounds .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSYBOJWJDBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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